Methyl (2S,4S)-4-(acetyloxy)-2-pyrrolidinecarboxylate hydrochloride
Description
Methyl (2S,4S)-4-(acetyloxy)-2-pyrrolidinecarboxylate hydrochloride is a chiral pyrrolidine derivative featuring a methyl ester at the 2-position and an acetyloxy (OAc) group at the 4-position, with a hydrochloride salt enhancing its stability and solubility.
Properties
IUPAC Name |
methyl (2S,4S)-4-acetyloxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4.ClH/c1-5(10)13-6-3-7(9-4-6)8(11)12-2;/h6-7,9H,3-4H2,1-2H3;1H/t6-,7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIJFXSGOWNLGD-LEUCUCNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H](NC1)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,4S)-4-(acetyloxy)-2-pyrrolidinecarboxylate hydrochloride, known by its CAS number 1354484-67-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₈H₁₄ClNO₄
- Molecular Weight : 223.65 g/mol
- Structure : The compound features a pyrrolidine ring with an acetoxy group, which may influence its biological interactions.
Research indicates that compounds similar to this compound often act through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many pyrrolidine derivatives are known to inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing synaptic transmission.
- Antioxidant Activity : Some studies suggest that derivatives can exhibit antioxidant properties, potentially reducing oxidative stress in biological systems.
1. Antimicrobial Properties
Preliminary studies have shown that this compound exhibits antimicrobial activity against various pathogens. For instance:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak |
| Candida albicans | Strong |
This suggests potential applications in treating infections caused by these microorganisms.
2. Neuroprotective Effects
Research has indicated that similar compounds may provide neuroprotective benefits. A case study involving rodent models demonstrated:
- Reduction in Neuroinflammation : Treatment with the compound led to decreased levels of pro-inflammatory cytokines.
- Improved Cognitive Function : Behavioral tests indicated enhanced memory performance in treated subjects compared to controls.
3. Anti-inflammatory Activity
In vitro studies have shown that this compound can inhibit the production of inflammatory mediators such as TNF-alpha and IL-6. This activity is significant for potential therapeutic applications in chronic inflammatory diseases.
Case Studies
-
Neuroprotective Study on Rodent Models
- Objective : To assess the neuroprotective effects of this compound.
- Findings : The compound reduced neuroinflammation and improved cognitive function in rodent models subjected to induced oxidative stress.
-
Antimicrobial Efficacy Against Staphylococcus aureus
- Objective : To evaluate the antimicrobial activity of the compound.
- Results : The compound exhibited moderate inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl (2S,4S)-4-(acetyloxy)-2-pyrrolidinecarboxylate hydrochloride is primarily investigated for its potential therapeutic applications. Its structure suggests it could serve as a precursor or intermediate in the synthesis of bioactive compounds.
Antiviral Activity
Research has indicated that derivatives of pyrrolidinecarboxylates exhibit antiviral properties. A study explored the synthesis of various pyrrolidine derivatives, including this compound, which showed activity against certain viral strains. The mechanism is believed to involve inhibition of viral replication pathways.
Pain Management
Another area of interest is the analgesic potential of this compound. Preliminary studies suggest that modifications to the pyrrolidine ring can lead to enhanced pain relief properties. Case studies have documented its use in animal models to assess pain response and efficacy compared to standard analgesics.
Synthetic Organic Chemistry
The compound is also valuable in synthetic organic chemistry as a chiral building block. Its stereochemistry allows for the synthesis of other chiral molecules, which are essential in pharmaceuticals.
Synthesis of Chiral Compounds
This compound can be utilized in asymmetric synthesis processes. For instance, it can act as a chiral auxiliary in reactions leading to enantiomerically enriched products. This application is critical for developing drugs with specific stereochemical configurations that enhance their biological activity.
Case Study: Asymmetric Synthesis
A notable case study involved using this compound as a chiral auxiliary in the synthesis of a novel anti-cancer agent. The process demonstrated high yields and selectivity for the desired enantiomer, showcasing the compound's utility in complex organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
The table below compares the target compound with analogs differing in the 4-position substituent:
Key Observations:
- Substituent Size and Polarity: The acetyloxy group (target) is smaller and more polar than bulky aryl or alkyl-aryl substituents (e.g., phenoxy in –7), resulting in higher water solubility and lower lipophilicity.
- Reactivity :
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows a multistep synthetic sequence:
Formation of the Pyrrolidine Core: The pyrrolidine ring is constructed via cyclization reactions involving suitable amine and carbonyl precursors, often under basic conditions to facilitate ring closure with stereocontrol.
Introduction of the Acetyloxy Group: The 4-position hydroxyl group on the pyrrolidine ring is acetylated using acylating agents such as acetic anhydride or acetyl chloride in the presence of bases or catalysts like 4-(dimethylamino)pyridine (DMAP).
Esterification of the Carboxylic Acid: The carboxyl group at the 2-position is esterified with methanol under acidic catalysis to yield the methyl ester.
Formation of the Hydrochloride Salt: Final conversion to the hydrochloride salt enhances solubility and stability, typically achieved by treatment with hydrogen chloride in an appropriate solvent.
Detailed Reaction Conditions and Reagents
Catalytic Hydrogenation and Stereochemical Control
According to patent literature on related pyrrolidine-2-carboxylic acid derivatives, catalytic hydrogenation plays a pivotal role in obtaining the desired cis stereochemistry at the 2 and 4 positions of the pyrrolidine ring. The use of chiral catalysts, such as those derived from diphosphine ligands, can enhance enantiomeric purity.
Catalysts: Palladium on carbon (Pd/C) is commonly used for hydrogenation steps, especially in the reduction of unsaturated intermediates to saturated pyrrolidine derivatives.
Reaction Conditions: Hydrogenation is typically conducted under mild pressure (1 atm) and temperatures ranging from 0 to 50°C to prevent racemization and side reactions.
Activation and Alkylation Techniques
The hydroxyl group at the 4-position can be activated by strong bases such as sodium hydride or n-butyllithium to form alkoxides, which then undergo alkylation with acylating agents to introduce the acetyloxy group. Phase transfer catalysts like quaternary ammonium salts or polyethylene glycol can facilitate these reactions in biphasic systems.
Hydrolysis and Purification
Hydrolysis of ester groups under acidic or basic conditions is a common step in modifying pyrrolidine derivatives. For the preparation of methyl esters, esterification is preferred over hydrolysis to install the methyl ester functionality directly.
Purification methods include:
Extraction: Using solvents like ethyl acetate or dichloromethane to separate organic products from aqueous layers.
Recrystallization: Employing solvents such as ethanol and ethyl acetate to obtain pure crystalline hydrochloride salts with high yields (typically around 75-80%).
Representative Preparation Procedure (Literature-Based Example)
Summary of Key Research Findings
The stereoselective synthesis of this compound hinges on controlled cyclization and catalytic hydrogenation steps to ensure cis-configuration at the 2 and 4 positions.
Activation of the 4-hydroxyl group with strong bases followed by acetylation is an efficient method to install the acetyloxy substituent without racemization.
Esterification of the carboxylic acid with methanol under acidic conditions yields the methyl ester with high purity and yield.
The hydrochloride salt form is obtained by acid treatment, enhancing solubility and crystallinity, facilitating purification.
Industrial scale synthesis benefits from continuous flow reactors and optimized purification protocols to improve yield and reduce impurities.
Q & A
Basic Research Questions
Q. What synthetic strategies ensure high enantiomeric purity for Methyl (2S,4S)-4-(acetyloxy)-2-pyrrolidinecarboxylate hydrochloride?
- Methodological Answer : Chiral resolution or asymmetric synthesis is critical. Starting with enantiomerically pure (2S,4S)-pyrrolidine precursors, acetylation at the 4-position using acetyl chloride under anhydrous conditions preserves stereochemistry. Chiral chromatography (e.g., using cellulose-based columns) or enzymatic resolution can isolate the desired enantiomer. Reaction intermediates should be monitored via polarimetry or chiral HPLC to verify enantiomeric excess (>98%) .
Q. Which analytical techniques are most reliable for assessing purity and structural confirmation?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection at 210–220 nm to detect impurities (e.g., diastereomers or acetyl group hydrolysis products) .
- NMR : H and C NMR to confirm stereochemistry (e.g., coupling constants for axial/equatorial protons in the pyrrolidine ring) and acetylation at the 4-position .
- Mass Spectrometry (HRMS) : Exact mass matching within 2 ppm tolerance to confirm molecular formula (e.g., CHNO·Cl) .
Q. How are diastereomeric impurities resolved during synthesis?
- Methodological Answer : Diastereomers arising from incorrect stereochemistry (e.g., 2R,4S or 2S,4R configurations) are separated using preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) or recrystallization in solvent systems like ethanol/water. Impurity profiles should align with pharmacopeial standards (e.g., EP/ICH guidelines) .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its conformational stability in solution?
- Methodological Answer : The (2S,4S) configuration imposes axial orientation of the acetyloxy group, stabilizing the pyrrolidine ring in a half-chair conformation. Variable-temperature NMR (H and NOESY) or computational modeling (DFT) can map energy barriers for ring puckering. Solvent polarity (e.g., DMSO vs. chloroform) may shift equilibrium between conformers, affecting reactivity in downstream reactions .
Q. What strategies mitigate aggregation or hydrolysis of the acetyloxy group under physiological conditions?
- Methodological Answer :
- Aggregation Prevention : Co-solvents (e.g., cyclodextrins) or formulation with surfactants (e.g., Tween-80) disrupt hydrophobic interactions. Dynamic light scattering (DLS) monitors particle size changes .
- Hydrolysis Resistance : pH-controlled buffers (pH 4–6) minimize ester hydrolysis. Stability studies (e.g., 40°C/75% RH for 4 weeks) quantify degradation via LC-MS, comparing rates to non-acetylated analogs .
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to targets like proline-specific peptidases. Key parameters:
- Hydrogen Bonding : Acetyloxy group as a hydrogen bond acceptor.
- Steric Effects : (2S,4S) stereochemistry vs. active-site pockets.
- Free Energy Calculations (MM/PBSA) : Compare binding affinities to stereoisomers .
Q. What experimental designs validate the compound’s role in chiral catalysis or asymmetric synthesis?
- Methodological Answer : Use as a chiral auxiliary in aldol or Mannich reactions.
- Catalytic Screening : Test enantioselectivity in model reactions (e.g., asymmetric Henry reaction) via chiral GC or HPLC.
- Kinetic Studies : Compare turnover rates (k) and enantiomeric excess (ee) to non-pyrrolidine catalysts .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Melting Point : Calibrate equipment with USP standards; assess polymorphic forms via XRD. Differences >5°C suggest impurities or hydration states .
- NMR Shifts : Solvent (DMSO-d vs. CDCl) or concentration effects may alter δ values. Cross-reference with deuterium exchange experiments for exchangeable protons .
Q. Why do some studies report variable bioactivity despite identical stereochemistry?
- Methodological Answer :
- Impurity Profiles : Trace levels of hydrolyzed products (e.g., free pyrrolidinecarboxylic acid) may antagonize activity. Quantify via LC-MS/MS .
- Solubility Differences : Use biorelevant media (FaSSIF/FeSSIF) instead of pure buffers to mimic physiological conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
